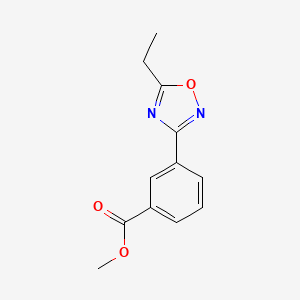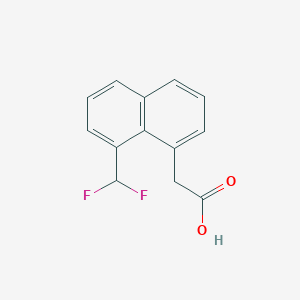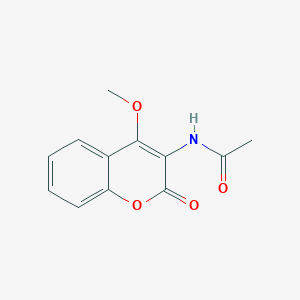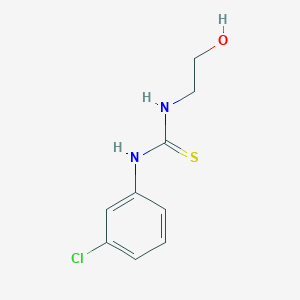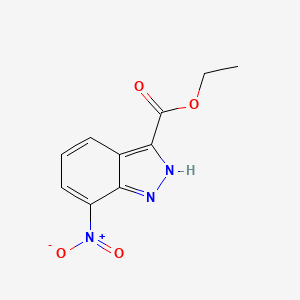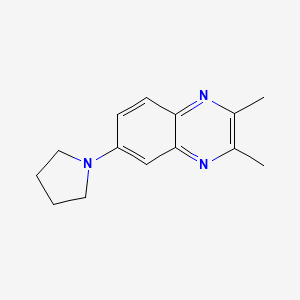
2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with two methyl groups at positions 2 and 3, and a pyrrolidinyl group at position 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone such as 2,3-butanedione under acidic conditions.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinoxaline core with pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Pyrrolidine with sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylquinoxaline: Lacks the pyrrolidinyl group, resulting in different reactivity and bioactivity.
6-(Pyrrolidin-1-yl)quinoxaline: Lacks the methyl groups, affecting its chemical properties and applications.
2,3-Dimethyl-6-(piperidin-1-yl)quinoxaline: Similar structure but with a piperidinyl group instead of pyrrolidinyl, leading to different biological interactions.
Uniqueness
2,3-Dimethyl-6-(pyrrolidin-1-yl)quinoxaline is unique due to the combination of its quinoxaline core, methyl substitutions, and pyrrolidinyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H17N3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2,3-dimethyl-6-pyrrolidin-1-ylquinoxaline |
InChI |
InChI=1S/C14H17N3/c1-10-11(2)16-14-9-12(5-6-13(14)15-10)17-7-3-4-8-17/h5-6,9H,3-4,7-8H2,1-2H3 |
Clave InChI |
ATZNIKPJJLLPLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=C(C=CC2=N1)N3CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-4,5-dihydronaphtho[1,2-c]furan-1,3-dione](/img/structure/B15067139.png)
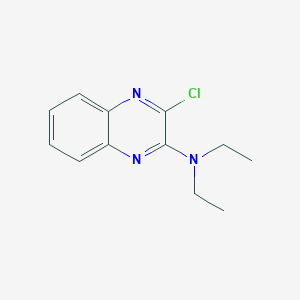


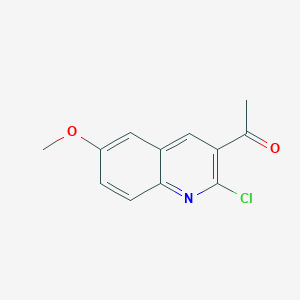
![8-Bromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B15067160.png)

